molecular formula C15H14N2O4 B2412874 N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide CAS No. 199464-81-8

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide

Cat. No.: B2412874
CAS No.: 199464-81-8
M. Wt: 286.287
InChI Key: SJRQDHIOZONYMV-UHFFFAOYSA-N
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Description

“N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide” is an organic compound that likely contains a benzamide group (a carboxamide group attached to a benzene ring) and a nitro group attached to a methoxy group (an oxygen atom bonded to a methyl group) on the benzene ring .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring with a carboxamide group, a methyl group, and a nitro group attached to a methoxy group. The exact structure would depend on the positions of these groups on the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. It would likely be a solid at room temperature, given the structures of similar compounds . Its solubility, melting point, boiling point, and other properties would need to be determined experimentally .

Scientific Research Applications

Chemical Synthesis and Reactions

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide and its derivatives are involved in various chemical synthesis and reactions. For instance, they have been used in the reaction of asymmetric imidazolinium compounds with nucleophiles, leading to the formation of addition products like N-benzoyl-N-methyl-N′-(p-nitrophenyl)ethylenediamine (Perillo & Lamdan, 1975). This compound is also involved in the methanolysis of thioamide, a reaction catalyzed by palladacycle, which significantly accelerates the process compared to methoxide-catalyzed reactions (Liu et al., 2011).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, which include N-(4-nitrophenyl) benzamide and N-(4-methoxyphenyl)benzamide, have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic conditions. These compounds show significant efficiency in corrosion inhibition, with methoxy substituents enhancing the inhibition efficiency (Mishra et al., 2018).

Nonlinear Optical Applications

Compounds related to this compound have been synthesized and evaluated for their nonlinear optical properties. These properties make them potential candidates for applications in optical devices such as optical limiters and switches (Naseema et al., 2010).

Photoreagents in Protein Crosslinking

Derivatives of this compound have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation with light, making them useful in biochemical studies (Jelenc et al., 1978).

Photophysical and Computational Studies

Diverse functionalized derivatives of this compound have been synthesized and characterized, including their photophysical properties. Computational studies like density functional theory have been used to understand these compounds' electronic structures and potential applications (Khalid et al., 2020).

Antibacterial and Psycho-Neurotropic Research

Some derivatives have shown promising results in antibacterial evaluation and in studying psycho- and neurotropic properties. These compounds have been identified for their potential in treating various bacterial infections and exploring their effects on the nervous system (Ravichandiran et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear without specific studies. Benzamides, nitro compounds, and ethers can have various biological activities, but these can vary widely depending on the exact structure of the compound .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and determining its physical and chemical properties .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-4-3-5-11(8-10)15(18)16-13-7-6-12(17(19)20)9-14(13)21-2/h3-9H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRQDHIOZONYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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